REACTION_CXSMILES
|
C(O)C.C(=O)(O)O.[NH2:8][C:9]([NH2:11])=[NH:10].[C:12](OCC)(=[O:17])[CH2:13][C:14]([CH3:16])=O>CCCCCC>[CH3:16][C:14]1[NH:8][C:9]([NH2:11])=[N:10][C:12](=[O:17])[CH:13]=1 |f:1.2|
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
91.89 g
|
Type
|
reactant
|
Smiles
|
C(O)(O)=O.NC(=N)N
|
Name
|
|
Quantity
|
146.1 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was gradually heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature
|
Type
|
CUSTOM
|
Details
|
300 ml of Ethanol was evaporated
|
Type
|
CUSTOM
|
Details
|
reaction solution
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
Deposit was filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=O)N=C(N1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 119.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 186.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |